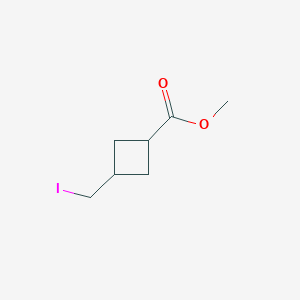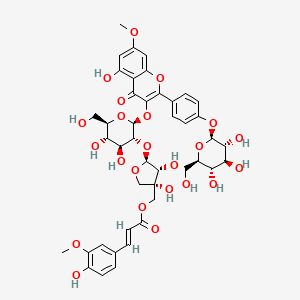
3,4-Dimethylbenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,4-Dimethylbenzylzinc chloride (MFCD02260147) is an organozinc reagent commonly used in organic synthesis. It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzylzinc chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dimethylbenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, ligands, and various electrophiles like aryl halides.
Conditions: Typically, these reactions are carried out under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: 3,4-Dimethylbenzylzinc chloride is widely used in organic synthesis for the construction of complex molecular architectures. It is particularly valuable in the synthesis of natural products and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: While not directly used as a drug, the synthetic intermediates and final products derived from reactions involving this compound have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylbenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, primarily through nucleophilic attack on electrophilic centers. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
- Benzylzinc chloride
- 2,4-Dimethylbenzylzinc chloride
- 4-Methylbenzylzinc chloride
Comparison: Compared to other similar compounds, 3,4-dimethylbenzylzinc chloride offers unique reactivity due to the presence of two methyl groups on the benzyl ring. This structural feature can influence the steric and electronic properties of the compound, making it more suitable for certain types of chemical transformations.
Properties
Molecular Formula |
C9H11ClZn |
|---|---|
Molecular Weight |
220.0 g/mol |
IUPAC Name |
chlorozinc(1+);4-methanidyl-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
CSMMYHZBERVPRA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])C.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)


![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
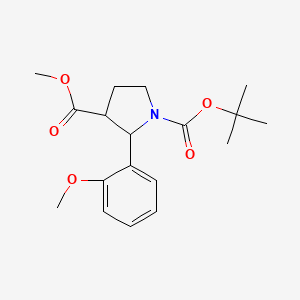

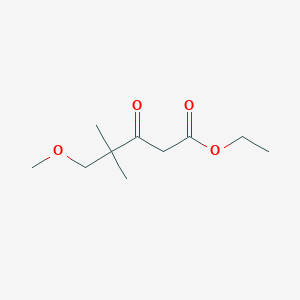
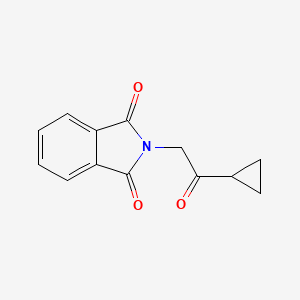
![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)
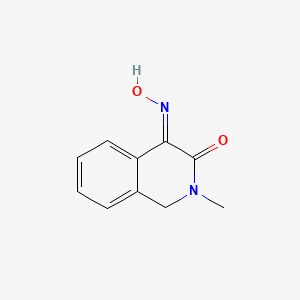
![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)

